Cyclopeptolide 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

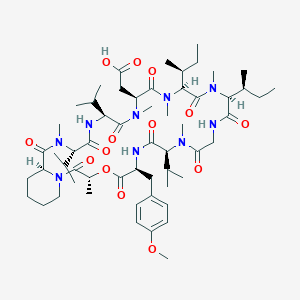

Cyclopeptolide 1, also known as this compound, is a useful research compound. Its molecular formula is C57H91N9O14 and its molecular weight is 1126.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Synthetic Modifications and Functional Group Transformations

Cyclopeptolide 1 undergoes targeted functional group modifications to enhance bioactivity or study structure-activity relationships (SAR):

Key Reactions:

These modifications highlight the compound’s adaptability, with esterification and amidation being pivotal for tuning antifungal properties .

Epimerization via Oxazole Intermediate

Selective stereochemical inversion at Leu5 was achieved through a four-step process:

-

Thionation : Lawesson’s reagent selectively converts the Leu5 amide to a thioamide .

-

S-Benzylation : Benzyl bromide under phase-transfer conditions forms a thioamidate .

-

Oxazole Cyclization : Ag⁺-promoted intramolecular cyclization yields a 2-aminooxazole intermediate .

-

Acid Hydrolysis : TFA in aqueous t-butanol regenerates the peptide with inverted Leu5 configuration (5-epi derivative) .

This method retains the macrocycle’s conformational stability while altering stereochemistry, demonstrating minimal impact on biological activity .

Cyclization and Oligomerization Strategies

This compound’s macrocyclic structure is synthesized via:

-

Mitsunobu Cyclooligomerization : DIAD/PPh₃ mediates ring closure, producing cyclic decapeptides (e.g., 33, 34) and undecapeptides (e.g., 35, 36) .

-

Salt-Templated Cyclization : Alkali metal salts (e.g., NaBF₄) enhance selectivity for 24-membered rings by stabilizing reactive intermediates .

Example:

| Substrate | Additive | Major Product (Yield) |

|---|---|---|

| Tetradepsipeptide | CsCl | 24-membered macrocycle (89%) |

This approach optimizes macrocycle diversity or specificity depending on reaction conditions .

Oxidative Degradation

Controlled oxidation of Tyr(Me)9’s phenyl group yields derivatives like compound 14 , which retains antifungal activity but with reduced membrane permeability .

Key Research Findings:

-

Antifungal Activity : Derivatives with S-Hypr10 (compound 17) or extended rings (34) show enhanced activity against Botrytis cinerea at pH 6.5 .

-

Conformational Stability : Epimerization at Leu5 minimally disrupts the macrocycle’s 3D structure due to compensatory trans-amide bonds .

-

Solubility : Permethylation (compound 37) increases hydrophobicity, limiting aqueous applications but improving lipid membrane interaction .

属性

CAS 编号 |

154429-12-6 |

|---|---|

分子式 |

C57H91N9O14 |

分子量 |

1126.4 g/mol |

IUPAC 名称 |

2-[(3R,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-bis[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid |

InChI |

InChI=1S/C57H91N9O14/c1-18-34(9)47-49(70)58-30-42(67)62(13)45(32(5)6)50(71)59-39(28-37-23-25-38(79-17)26-24-37)57(78)80-36(11)52(73)66-27-21-20-22-40(66)53(74)63(14)46(33(7)8)51(72)60-44(31(3)4)55(76)61(12)41(29-43(68)69)54(75)65(16)48(35(10)19-2)56(77)64(47)15/h23-26,31-36,39-41,44-48H,18-22,27-30H2,1-17H3,(H,58,70)(H,59,71)(H,60,72)(H,68,69)/t34-,35-,36+,39-,40-,41-,44-,45-,46-,47-,48-/m0/s1 |

InChI 键 |

WRIUTPDMSISMSW-OJCSTHIPSA-N |

SMILES |

CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |

手性 SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N([C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N2CCCC[C@H]2C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)[C@@H](C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |

规范 SMILES |

CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |

同义词 |

cyclopeptolide 1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。